N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, furan-2-ylmethanol, and phenoxyacetic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, such as
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling Up: Adapting the laboratory-scale synthesis to larger reactors and optimizing reaction conditions.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and safety.
Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with specific receptors on cell surfaces and modulating their activity.
Pathway Modulation: Affecting cellular signaling pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-fluorobenzyl)-N-(thiophen-2-ylmethyl)-2-phenoxyacetamide: Similar structure with a thiophene ring instead of furan.
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenylacetamide: Similar structure with a phenyl group instead of phenoxy.
Uniqueness
The uniqueness of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H18FNO3/c21-19-11-5-4-7-16(19)13-22(14-18-10-6-12-24-18)20(23)15-25-17-8-2-1-3-9-17/h1-12H,13-15H2 |
InChI Key |
IDFBEFKEIGCBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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